N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Description
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that features a benzamide core linked to an oxadiazole ring
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16(28)17-11-13-19(14-12-17)25-24(29)20-9-5-6-10-21(20)30-15-22-26-23(27-31-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZUIDYCWGAEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction between an amine and a carboxylic acid derivative.
Final Coupling: The final step involves linking the oxadiazole ring to the benzamide core through a suitable linker, such as a methoxy group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: can be compared with other benzamide derivatives and oxadiazole-containing compounds.
Benzamide Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Oxadiazole Compounds: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both benzamide and oxadiazole moieties, potentially leading to unique biological and chemical activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
